Dihydrocholesterol Dihydrocholesterol (5alpha)-cholestan-3beta-ol is a cholestanoid that is (5alpha)-cholestane substituted by a beta-hydroxy group at position 3. It is a cholestanoid and a 3beta-hydroxy steroid. It derives from a hydride of a 5alpha-cholestane.
Dihydrocholesterol is a natural product found in Zea mays, Ipheion uniflorum, and other organisms with data available.
A cholesterol derivative found in human feces, gallstones, eggs, and other biological matter.
Brand Name: Vulcanchem
CAS No.: 80-97-7
VCID: VC21101980
InChI: InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1
SMILES: CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
Molecular Formula: C27H48O
Molecular Weight: 388.7 g/mol

Dihydrocholesterol

CAS No.: 80-97-7

Cat. No.: VC21101980

Molecular Formula: C27H48O

Molecular Weight: 388.7 g/mol

* For research use only. Not for human or veterinary use.

Dihydrocholesterol - 80-97-7

Specification

Description (5alpha)-cholestan-3beta-ol is a cholestanoid that is (5alpha)-cholestane substituted by a beta-hydroxy group at position 3. It is a cholestanoid and a 3beta-hydroxy steroid. It derives from a hydride of a 5alpha-cholestane.
Dihydrocholesterol is a natural product found in Zea mays, Ipheion uniflorum, and other organisms with data available.
A cholesterol derivative found in human feces, gallstones, eggs, and other biological matter.
CAS No. 80-97-7
Molecular Formula C27H48O
Molecular Weight 388.7 g/mol
IUPAC Name (3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Standard InChI InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1
Standard InChI Key QYIXCDOBOSTCEI-QCYZZNICSA-N
Isomeric SMILES C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C
SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
Canonical SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
Melting Point 140.0 - 142.0 °C

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